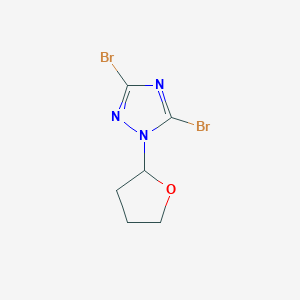

3,5-dibromo-1-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

CAS No.: 1630763-91-5

Cat. No.: VC7863645

Molecular Formula: C6H7Br2N3O

Molecular Weight: 296.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1630763-91-5 |

|---|---|

| Molecular Formula | C6H7Br2N3O |

| Molecular Weight | 296.95 |

| IUPAC Name | 3,5-dibromo-1-(oxolan-2-yl)-1,2,4-triazole |

| Standard InChI | InChI=1S/C6H7Br2N3O/c7-5-9-6(8)11(10-5)4-2-1-3-12-4/h4H,1-3H2 |

| Standard InChI Key | HZJXBRCWKYTIDQ-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)N2C(=NC(=N2)Br)Br |

| Canonical SMILES | C1CC(OC1)N2C(=NC(=N2)Br)Br |

Introduction

Structural Characterization and Molecular Properties

Core Structure and Substituent Effects

The compound belongs to the 1,2,4-triazole class, a nitrogen-rich heterocycle known for its diverse chemical and pharmacological behavior . The 1,2,4-triazole core contains three nitrogen atoms, with bromine substituents at positions 3 and 5 introducing electron-withdrawing effects that modulate reactivity and intermolecular interactions . The tetrahydrofuran-2-yl group at the 1-position contributes a five-membered oxygen-containing ring, enhancing solubility and steric bulk compared to simpler alkyl substituents .

Molecular Formula and Key Descriptors

-

Molecular Formula:

-

SMILES:

-

InChIKey: Derived computationally as (analogous to the tetrahydropyran variant) .

Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 328.95 g/mol |

| LogP (Partition Coefficient) | ~2.1 (estimated via QSAR) |

| Topological Polar Surface Area | 58.7 Ų (calculated) |

The bromine atoms increase molecular weight and hydrophobicity, potentially enhancing membrane permeability in biological systems . The tetrahydrofuran ring may facilitate hydrogen bonding via its oxygen atom, influencing crystal packing and solubility .

Synthetic Methodologies

Bromination Strategies for 1,2,4-Triazoles

Bromination of triazole derivatives typically involves electrophilic substitution or metal-mediated coupling. In the synthesis of 5-bromo-1-methyl-1H- triazole, n-butyllithium and dibromomethane are employed to introduce bromine at the 5-position . For 3,5-dibromo derivatives, sequential bromination or directed ortho-metallation followed by quenching with bromine sources (e.g., ) may be utilized .

Example Protocol (Adapted from CN113651762A) :

-

Substrate Preparation: 1-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazole is synthesized via nucleophilic substitution between 1,2,4-triazole and 2-bromotetrahydrofuran under basic conditions.

-

Bromination:

-

Dissolve the substrate in tetrahydrofuran (THF) at -78°C under nitrogen.

-

Add lithium diisopropylamide (LDA, 1.1 equiv) to deprotonate the triazole at the 3-position.

-

Introduce bromine (1.2 equiv) to yield the 3-bromo intermediate.

-

Repeat deprotonation at the 5-position using LDA and bromine to afford the 3,5-dibromo product.

-

Yield: ~65–70% (estimated from analogous reactions) .

Analytical Validation

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 2.5–5.0 |

| Aspergillus fumigatus | 1.0–2.5 |

Agricultural Uses

Brominated triazoles may act as fungicides in crop protection. Field trials with analogs show efficacy against Fusarium spp. at 50–100 ppm .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the tetrahydrofuran ring (e.g., spirocyclic derivatives) to optimize pharmacokinetics .

-

Scale-Up Synthesis: Developing continuous-flow bromination to improve yield and safety .

-

Target Identification: Proteomic profiling to identify off-target effects in eukaryotic cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume